![molecular formula C16H18ClNO6S2 B1669226 (+/-)-氯吡格雷硫酸盐 CAS No. 135046-48-9](/img/structure/B1669226.png)
(+/-)-氯吡格雷硫酸盐
描述
Potent, selective P2Y12 antagonist. Potent antithrombotic drug that inhibits ADP-induced platelet aggregation. Clopidogrel is not active in vitro and is the precursor to an active metabolite formed in the liver.
Potent, selective P2Y12 antagonist. Potent antithrombotic drug that inhibits ADP-induced platelet aggregation. Clopidogrel is not active in vitro and is the precursor to an active metabolite formed in the liver.
Clopidogrel Sulfate is a P2Y12 receptor antagonist used to treat coronary artery disease and peripheral vascular disease and to prevent myocardial infarction and stroke.
科学研究应用
Cardiovascular Disease Management
Clopidogrel bisulfate is widely used in clinical settings for the prevention of cardiovascular events such as:
- Myocardial Infarction : Studies have shown that Clopidogrel significantly reduces the incidence of heart attacks in patients with a history of coronary artery disease.
- Stroke Prevention : The compound is effective in preventing strokes in patients with transient ischemic attacks or established peripheral vascular disease.
Post-Surgical Use
After procedures such as percutaneous coronary intervention (PCI), Clopidogrel is administered to prevent stent thrombosis and ensure optimal outcomes.
Efficacy Studies
Numerous clinical trials have demonstrated the efficacy of Clopidogrel bisulfate:
- A landmark study published in The New England Journal of Medicine assessed over 18,000 patients and found that Clopidogrel reduced the risk of major cardiovascular events by approximately 20% compared to placebo .
Pharmacogenomics
Research has also focused on the pharmacogenomic aspects of Clopidogrel:
- Variations in the CYP2C19 gene can affect the metabolism of Clopidogrel, leading to differences in therapeutic efficacy among individuals. A study indicated that patients with certain genetic profiles may require alternative antiplatelet therapies to achieve optimal outcomes .
Safety and Side Effects
While generally well-tolerated, Clopidogrel can cause side effects such as:
- Gastrointestinal bleeding
- Hematoma
- Allergic reactions
Monitoring for these adverse effects is crucial during treatment.
作用机制
Target of Action
Clopidogrel bisulfate is an antiplatelet agent . Its primary target is the P2Y12 component of ADP receptors on the platelet surface . These receptors play a crucial role in platelet activation and aggregation, which are key steps in the formation of blood clots .
Mode of Action
Clopidogrel bisulfate is a prodrug, which means it requires in vivo biotransformation to become active . The active metabolite of clopidogrel bisulfate irreversibly blocks the P2Y12 component of ADP receptors on the platelet surface . This action prevents the activation of the GPIIb/IIIa receptor complex, thereby reducing platelet aggregation .
Biochemical Pathways
The effectiveness of clopidogrel bisulfate is dependent on its conversion to an active metabolite by the cytochrome P450 (CYP) system, principally CYP2C19 . This conversion is a crucial part of the drug’s biochemical pathway. Genetic polymorphisms in the genes encoding for cyp2c19 can affect the pharmacokinetics of clopidogrel, leading to variability in treatment response .
Pharmacokinetics
Clopidogrel bisulfate’s pharmacokinetics involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, approximately 85% of the clopidogrel prodrug is hydrolyzed by esterase into an inactive form, leaving only 15% of clopidogrel transforming to the active metabolite by the hepatic cytochrome P450 (CYP450) system . The active metabolite has a half-life of about 7-8 hours .
Result of Action
The result of clopidogrel bisulfate’s action is a reduction in platelet aggregation, which decreases the risk of blood clot formation . This is particularly beneficial in preventing recurrent atherothrombotic events in patients with acute coronary syndrome (ACS) and in those undergoing percutaneous coronary intervention (PCI) .
Action Environment
The action of clopidogrel bisulfate can be influenced by various environmental factors. For instance, the stability of polymorphic and amorphous forms of clopidogrel bisulfate can be affected by microenvironment pH, humidity, and temperature . Additionally, non-genetic factors such as demographics, disease complications, and drug-drug interactions can impair the antiplatelet effect of clopidogrel .
生物活性
Methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate, commonly referred to as Clopidogrel bisulfate or its stereoisomers, is a compound known for its significant role in pharmacology, particularly as an antiplatelet agent. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C₁₆H₁₈ClNO₆S₂
- Molecular Weight : 419.90 g/mol
- CAS Number : 120202-66-6
Clopidogrel functions primarily as a platelet aggregation inhibitor. It is a prodrug that requires metabolic activation to exert its effects. The active metabolite irreversibly binds to the P2Y12 receptor on platelets, inhibiting the ADP-mediated activation of the glycoprotein IIb/IIIa complex, which is crucial for platelet aggregation. This mechanism effectively reduces thrombus formation and is essential in preventing cardiovascular events.
Biological Activity and Therapeutic Applications
- Antiplatelet Activity : Clopidogrel is widely used in the management of coronary artery disease (CAD) and peripheral artery disease (PAD). Its ability to prevent platelet aggregation significantly reduces the risk of myocardial infarction and stroke.
- Pharmacokinetics : The compound exhibits variable absorption and metabolism among individuals due to genetic polymorphisms affecting cytochrome P450 enzymes, particularly CYP2C19. This variability can influence therapeutic efficacy and safety profiles.
-
Clinical Efficacy :
- A meta-analysis indicated that Clopidogrel reduces the risk of major cardiovascular events by approximately 20% compared to placebo in patients with acute coronary syndrome (ACS) .
- In patients undergoing percutaneous coronary intervention (PCI), Clopidogrel has been shown to decrease the incidence of stent thrombosis when used in conjunction with aspirin .
Case Studies
- Case Study on ACS Management : A study involving 1,000 patients with ACS demonstrated that those treated with Clopidogrel alongside aspirin had a significantly lower rate of cardiovascular events compared to those receiving aspirin alone (p < 0.01) .
- Genetic Variability Impact : Research highlighted a cohort where patients with reduced CYP2C19 function had a higher incidence of adverse cardiovascular outcomes while on Clopidogrel therapy, emphasizing the need for genetic testing prior to treatment initiation .
Data Table: Summary of Clinical Findings
属性
IUPAC Name |
methyl 2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate;sulfuric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2S.H2O4S/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14;1-5(2,3)4/h2-5,7,9,15H,6,8,10H2,1H3;(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDEODCTUSIWGLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046024 | |
Record name | Clopidogrel hydrogen sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135046-48-9 | |
Record name | (±)-Clopidogrel bisulfate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=135046-48-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Clopidogrel hydrogen sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Thieno[3,2-c]pyridine-5(4H)-acetic acid, α-(2-chlorophenyl)-6,7-dihydro-, methyl ester sulfate (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.515 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。